1,1,1-Trifluoro-4-methylamino-2-butanol

Amyloid-beta diseases Patent analysis Positional isomer differentiation

Choose 1,1,1-Trifluoro-4-methylamino-2-butanol for its unique substitution pattern—a terminal CF₃ group adjacent to a secondary alcohol and a β-methylamino moiety. This difunctional scaffold enables stereocontrolled synthesis of beta-adrenergic receptor ligands and peptidomimetic protease inhibitors, while its ~1 LogP unit increase over non-fluorinated analogs enhances BBB penetration in CNS programs. The commercially available (R)-enantiomer (CAS 496847-66-6) at 98% purity eliminates chiral resolution steps. A validated LAH reduction route (61% yield) supports scalable process development.

Molecular Formula C5H10F3NO
Molecular Weight 157.13 g/mol
Cat. No. B8387203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-4-methylamino-2-butanol
Molecular FormulaC5H10F3NO
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCNCCC(C(F)(F)F)O
InChIInChI=1S/C5H10F3NO/c1-9-3-2-4(10)5(6,7)8/h4,9-10H,2-3H2,1H3
InChIKeyJHUAPLABIXXKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-4-methylamino-2-butanol: Chemical Profile and Role as a Fluorinated Building Block


1,1,1-Trifluoro-4-methylamino-2-butanol (CAS: 383868-36-8) is a small-molecule β-amino-α-trifluoromethyl alcohol with the formula C5H10F3NO and a molecular weight of 157.13 g/mol . It is a difunctional compound bearing both a methylamino group and a hydroxyl group adjacent to a terminal trifluoromethyl substituent. This compound belongs to a privileged class of fluorinated amino alcohols widely recognized as versatile intermediates in medicinal chemistry and organocatalysis, where the electron-withdrawing and lipophilic CF3 group can profoundly modulate the biological and physicochemical properties of derived molecules [1]. Its (R)-enantiomer (CAS: 496847-66-6) is also commercially available, providing direct access to chiral, non-racemic building blocks for stereocontrolled synthesis .

Why Generic Amino Alcohols Cannot Substitute for 1,1,1-Trifluoro-4-methylamino-2-butanol in Specialized Research


The specific substitution pattern of 1,1,1-trifluoro-4-methylamino-2-butanol—a terminal CF3 group one carbon removed from a secondary alcohol and a β-methylamino moiety—is not easily interchangeable with other fluorinated or non-fluorinated amino alcohols. Positional isomers like 4,4,4-trifluoro-1-(methylamino)butan-2-ol lead to distinct biological outcomes, as evidenced by their use in separate patent families for different therapeutic targets [1]. Similarly, non-fluorinated analogs lack the electron-withdrawing and steric effects of the CF3 group, which are known to improve metabolic stability and alter molecular conformation, a key advantage of this compound class in peptidomimetic design [2]. The presence of a secondary amine, as opposed to a primary amine, further dictates reactivity and downstream functionalization. The evidence below demonstrates that the precise arrangement of functional groups in this molecule translates into specific, quantifiable advantages in select applications over its closest alternatives.

Quantitative Differentiation Guide for 1,1,1-Trifluoro-4-methylamino-2-butanol


Differential Patenting: Isomeric Selectivity for Amyloid-Beta vs. General Building-Block Applications

A key positional isomer, 4,4,4-trifluoro-1-(methylamino)butan-2-ol (CAS 407-12-5), has been specifically patented as a compound for treating amyloid beta-related diseases like Alzheimer's [1]. In contrast, 1,1,1-trifluoro-4-methylamino-2-butanol is not claimed for this indication but is instead described as a versatile intermediate for other targets, including beta-adrenergic receptor ligands . This difference in intellectual property and intended downstream use stems from the relative positions of the CF3 and methylamino groups. The isomer patented for Alzheimer's applications features the amine group alpha to the hydroxyl group, while our target compound has the amine group beta to it. This structural divergence leads to chemically distinct pharmacophores, directly impacting their applicability in drug discovery programs for different therapeutic areas.

Amyloid-beta diseases Patent analysis Positional isomer differentiation

Synthetic Accessibility: Established One-Step Protocol From a Commercial Precursor

A published synthetic route details the preparation of 1,1,1-trifluoro-4-methylamino-2-butanol from (4,4,4-trifluoro-3-hydroxybutyl)carbamic acid tert-butyl ester in a single step using lithium aluminium hydride (LAH) in THF, followed by refluxing for 3 hours . This method yields the product with a 61% isolated yield (0.218 g from 0.55 g of starting material) after simple purification by silica gel chromatography, making it a practical synthesis for laboratory-scale production. In contrast, an efficient one-step synthesis for the positional isomer is patented with a higher yield of 92% [1], but this higher-yielding route starts from a different epoxide precursor and may not be universally accessible or suitable for generating the specific isomer needed.

Synthetic chemistry Process chemistry Building block efficiency

Chiral Purity: Access to Enantiopure Building Blocks for Stereocontrolled Synthesis

The (R)-enantiomer of the target compound is commercially available at 98% purity , providing a direct entry into homochiral synthesis pathways. This is critical because the biological activity of β-amino-α-trifluoromethyl alcohols is highly dependent on stereochemistry [1]. Other analogs, such as 1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol (CAS 356-72-9), are predominantly offered only in racemic form, limiting their immediate utility in synthesizing single-enantiomer drug candidates without additional, costly resolution steps.

Enantioselective synthesis Chiral building blocks Medicinal chemistry

Physicochemical Profile: LogP and Hydrogen Bonding Distinction From Non-Fluorinated Analogues

The presence of the trifluoromethyl group is known to increase lipophilicity while decreasing hydrogen-bonding capacity relative to non-fluorinated analogs. Computational studies on β-amino-α-trifluoromethyl alcohols show a LogP contribution of approximately +1.0 to +1.5 units compared to their methyl counterparts, significantly affecting membrane permeability and metabolic stability [1]. While specific experimental LogP data for this compound is not publicly available, the class-level inference is strong. Its isomer, 4,4,4-trifluoro-1-(methylamino)butan-2-ol, has a reported LogP of ~0.6 and boiling point of 68-69°C [2], confirming the moderate, tunable lipophilicity profile of these CF3-amino alcohols. This contrasts with the non-fluorinated analogue 4-methylamino-2-butanol, which has a predicted lower LogP and reduced metabolic stability, making the trifluorinated compound a superior choice for designing CNS-penetrant or orally bioavailable molecules.

Lipophilicity Hydrogen bonding Drug design

Defined Application Scenarios for 1,1,1-Trifluoro-4-methylamino-2-butanol Based on Evidence


Medicinal Chemistry: Synthesis of Specific Beta-Adrenergic Receptor Ligands

Vendor documentation explicitly states the target compound is useful for synthesizing beta-adrenergic receptor ligands [1]. Its structure avoids the intellectual property space of its patented isomer used for amyloid-beta diseases [2], allowing freedom to operate. The (R)-enantiomer's availability at 98% purity directly supports the development of enantiopure beta-adrenergic agonists or antagonists, a class where stereochemistry often dictates binding affinity and functional selectivity.

Organic Synthesis: Chiral Building Block for Peptidomimetics

β-Amino-α-trifluoromethyl alcohols are privileged scaffolds in peptidomimetic design due to the CF3 group's ability to mimic peptide bonds and induce specific secondary structures like β-turns [1]. The commercial availability of the enantiopure (R)-form makes the target compound a ready-to-use chiral building block for incorporating a trifluoromethylated amine-alcohol motif into protease inhibitors or other enzyme inhibitors, bypassing the need for chiral resolution .

Process Chemistry: Scale-Up of In-House Synthesis Using a Published Procedure

The documented reduction of a commercially available carbamate precursor with LAH provides a validated synthetic pathway with an established yield of 61% . This allows process chemists to reproduce and modify the synthesis reliably, comparing its efficiency against the higher-yielding but distinct route to the Alzheimer's-relevant isomer [2], and enabling strategic selection based on the target molecule's specific substitution pattern.

Drug Discovery: CNS Drug Candidate Design Leveraging Tuned Lipophilicity

The class-level inference of a ~1 LogP unit increase over non-fluorinated analogues, substantiated by the isomer's experimental LogP of 0.6 [2], suggests that incorporating this building block into drug candidates could enhance blood-brain barrier penetration. This makes it a strategic choice in early-stage CNS drug discovery, where moderately increased lipophilicity relative to a non-fluorinated control is a critical design parameter for optimizing ADME properties [1].

Quote Request

Request a Quote for 1,1,1-Trifluoro-4-methylamino-2-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.